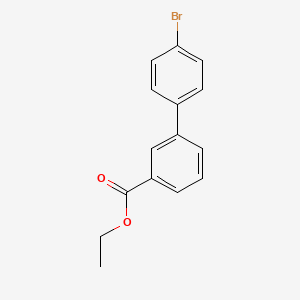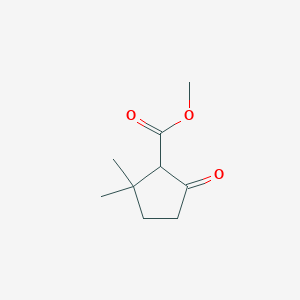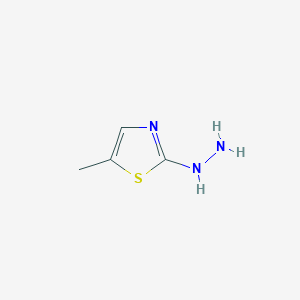
2-Hydrazinyl-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methylthiazole typically involves the reaction of 2-amino-5-methylthiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) that are efficient and cost-effective. These methods often use phenacyl bromide as a versatile intermediate .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chloroacetyl chloride and sodium carbonate in anhydrous dimethylformamide (DMF) are employed.
Major Products: The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Hydrazinyl-5-methylthiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methylthiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-5-methylthiazole: Similar structure but lacks the hydrazinyl group.
2-Benzylidenehydrazinyl-4-methylthiazole: Contains a benzylidene group instead of a hydrazinyl group.
Uniqueness: 2-Hydrazinyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H7N3S/c1-3-2-6-4(7-5)8-3/h2H,5H2,1H3,(H,6,7) |
InChI Key |
UXWBDFUFNAPNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


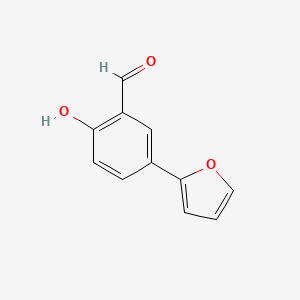
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)
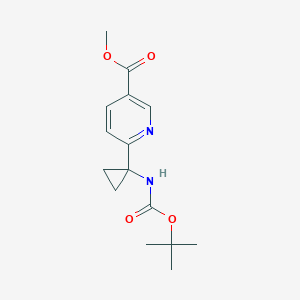

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
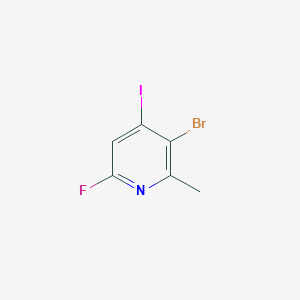
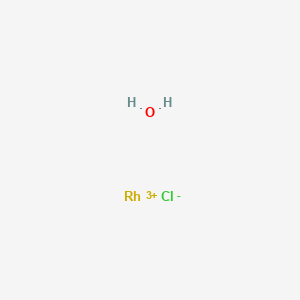
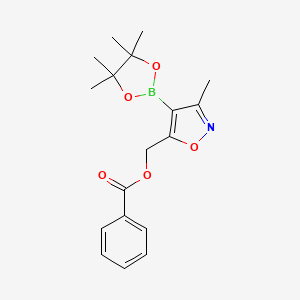
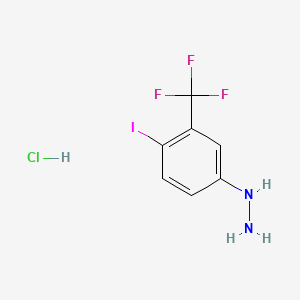
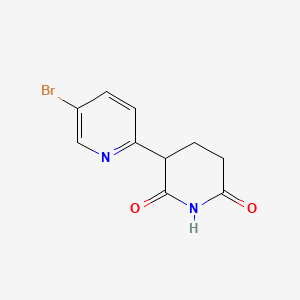
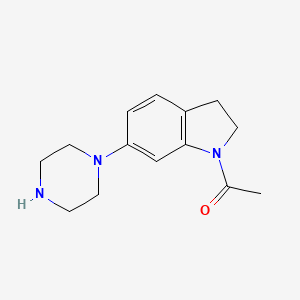
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
